molecular formula C11H10F2N2O4 B11526982 Morpholine, 4-(3,4-difluoro-6-nitrobenzoyl)-

Morpholine, 4-(3,4-difluoro-6-nitrobenzoyl)-

Cat. No.: B11526982
M. Wt: 272.20 g/mol
InChI Key: NHEDTDCDOYHVMV-UHFFFAOYSA-N
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Description

4-(4,5-Difluoro-2-nitrobenzoyl)morpholine is an organic compound characterized by the presence of a morpholine ring attached to a difluoro-nitrobenzoyl group

Preparation Methods

The synthesis of 4-(4,5-Difluoro-2-nitrobenzoyl)morpholine typically involves the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with morpholine. This reaction can be carried out using a flow reactor with a simulated moving bed chromatography module . The reaction conditions generally include the use of a solvent such as dimethylformamide (DMF) and a base to facilitate the substitution reaction.

Chemical Reactions Analysis

4-(4,5-Difluoro-2-nitrobenzoyl)morpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common reagents used in these reactions include bases like potassium carbonate, reducing agents like iron, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4,5-Difluoro-2-nitrobenzoyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4,5-Difluoro-2-nitrobenzoyl)morpholine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the morpholine ring can interact with various biological molecules. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, thereby exerting its effects.

Comparison with Similar Compounds

4-(4,5-Difluoro-2-nitrobenzoyl)morpholine can be compared with other similar compounds such as:

    2,4-Difluoronitrobenzene: Shares the difluoro-nitrobenzene core but lacks the morpholine ring.

    4-(2-Fluoro-4-nitrophenyl)morpholine: Similar structure but with a different substitution pattern on the benzene ring.

    2,4-Difluoro-5-nitrobenzenesulfonic acid: Contains a sulfonic acid group instead of the morpholine ring.

The uniqueness of 4-(4,5-Difluoro-2-nitrobenzoyl)morpholine lies in its specific substitution pattern and the presence of both the difluoro-nitrobenzene and morpholine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10F2N2O4

Molecular Weight

272.20 g/mol

IUPAC Name

(4,5-difluoro-2-nitrophenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H10F2N2O4/c12-8-5-7(10(15(17)18)6-9(8)13)11(16)14-1-3-19-4-2-14/h5-6H,1-4H2

InChI Key

NHEDTDCDOYHVMV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2[N+](=O)[O-])F)F

Origin of Product

United States

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